Tizoxanide-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

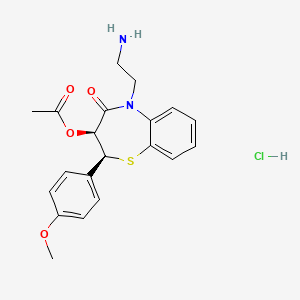

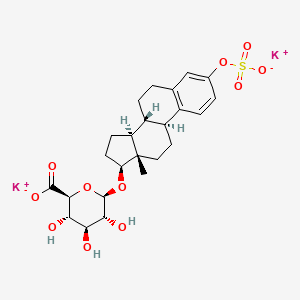

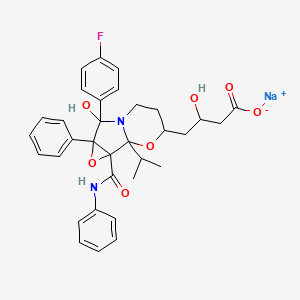

Tizoxanide-d4 is the deuterium labeled Tizoxanide . Tizoxanide is the active metabolite of Nitazoxanide, which is a thiazolide anti-infective compound against anaerobic bacteria, protozoa, and a range of viruses . Tizoxanide has anti-HIV-1 activities .

Synthesis Analysis

Tizoxanide D4 is a deuterated isotopologue of tizoxanide, which is a potent anti-protozoal drug used to treat gastrointestinal infections caused by protozoa such as Giardia lamblia and Cryptosporidium parvum . Tizoxanide D4 is used as a stable isotope internal standard for quantitative analysis of tizoxanide in biological samples, as it allows for accurate and precise quantification of tizoxanide levels in plasma, urine, and feces .Molecular Structure Analysis

The molecular formula of this compound is C10H7N3O4S . It is a derivative of nitazoxanide, which is a prodrug that is rapidly metabolized in vivo to tizoxanide . Tizoxanide D4 is a deuterated analog of tizoxanide, meaning that some of the hydrogen atoms in the molecule have been replaced with deuterium atoms .Chemical Reactions Analysis

This compound is intended for use as an internal standard for the quantification of tizoxanide . Tizoxanide is an active metabolite of the antiparasitic nitazoxanide . Tizoxanide is formed from nitazoxanide via deacetylation of nitazoxanide in the stomach .Physical And Chemical Properties Analysis

The molecular weight of this compound is 269.27 g/mol . It is a derivative of nitazoxanide, which is a prodrug that is rapidly metabolized in vivo to tizoxanide . Tizoxanide D4 is a deuterated analog of tizoxanide, meaning that some of the hydrogen atoms in the molecule have been replaced with deuterium atoms .Mechanism of Action

Tizoxanide-d4, also known as Tizoxanide D4, is a deuterium-labeled variant of Tizoxanide . Tizoxanide is the active metabolite of Nitazoxanide, a thiazolide anti-infective compound with a broad spectrum of action against various pathogens, including parasites, bacteria, and viruses .

Target of Action

Tizoxanide primarily targets anaerobic microbes, protozoa, helminths, and viruses . It has been shown to be effective against a range of extracellular and intracellular pathogens .

Mode of Action

The most widely accepted mechanism of action for Tizoxanide involves the disruption of energy metabolism in anaerobic microbes by inhibiting the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . In parasitic protozoa, Tizoxanide induces lesions in the cell membranes and depolarizes the mitochondrial membrane .

Biochemical Pathways

Tizoxanide affects several biochemical pathways. It has been shown to induce autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway in RAW264.7 macrophage cells . Additionally, it has been found to suppress the activation of the NF-κB and MAPK signaling pathways in LPS-treated macrophage cells .

Pharmacokinetics

Tizoxanide is absorbed from the gastrointestinal tract, with approximately one-third of the oral dose excreted in urine and two-thirds excreted in feces . It is also known to significantly inhibit protein binding of warfarin, increasing the free fraction of warfarin in the plasma .

Result of Action

Tizoxanide has a broad range of molecular and cellular effects. It promotes the conversion of LC3-I to LC3-II, the formation of autophagy vacuoles, and the degradation of SQSTM1/p62 in a concentration- and time-dependent manner in RAW264.7 cells . It also inhibits the production of pro-inflammatory cytokines and suppresses the activation of the NF-κB and MAPK signaling pathways in LPS-treated macrophage cells .

Action Environment

The action, efficacy, and stability of Tizoxanide can be influenced by various environmental factors. For instance, the matrix in which Tizoxanide is present can impact its quantification, with minimal impact of matrix effects observed when quantifying Tizoxanide in multiple matrices

Advantages and Limitations for Lab Experiments

Tizoxanide-d4 has several advantages and limitations when used in laboratory experiments. The advantages include its high solubility in water, its low toxicity, and its ability to be used in a wide range of biological assays. The limitations include its low stability in solution and its low bioavailability.

Future Directions

For the study of tizoxanide-d4 include further research into its potential applications in the treatment of cancer and other diseases, its potential mechanisms of action, and its potential toxicity. In addition, further research is needed to explore the potential of this compound as a therapeutic agent for the treatment of diabetes, cardiovascular diseases, and neurological disorders. Furthermore, further research is needed to investigate the potential of this compound as a drug development tool for the development of novel drugs. Finally, further research is needed to explore the potential of this compound as an imaging agent for the diagnosis of cancer and other diseases.

Synthesis Methods

Tizoxanide-d4 is synthesized through a two-step process. The first step involves the reaction of an amine, such as aniline, with a nitrile, such as acetonitrile, to form a cyclic pyrrolidine-containing compound. The second step involves the reaction of the cyclic pyrrolidine-containing compound with an aldehyde, such as formaldehyde, to form this compound.

Scientific Research Applications

Tizoxanide-d4 has been studied extensively for its potential applications in medicinal chemistry, drug development, and biochemistry. It has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial activities. In addition, it has been found to have potential applications in the treatment of diabetes, cardiovascular diseases, and neurological disorders. Furthermore, it has been studied as a potential therapeutic agent for the treatment of cancer and other diseases.

Safety and Hazards

properties

IUPAC Name |

2,3,4,5-tetradeuterio-6-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4S/c14-7-4-2-1-3-6(7)9(15)12-10-11-5-8(18-10)13(16)17/h1-5,14H,(H,11,12,15)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTZUTSGGSRHQF-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.